N,3-dimethylpyridine-2-carboxamide chemical properties
N,3-dimethylpyridine-2-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,3-Dimethylpyridine-2-carboxamide
Executive Summary
This guide provides a comprehensive technical overview of N,3-dimethylpyridine-2-carboxamide, a substituted picolinamide derivative. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular identity, a detailed synthetic protocol, a predicted spectroscopic profile, chemical reactivity, and potential applications. Picolinamide scaffolds are of significant interest in medicinal chemistry and materials science, serving as foundational structures for developing novel fungicides and antitumor agents.[1][2] This document serves as a practical reference for the synthesis, characterization, and handling of this compound.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
N,3-dimethylpyridine-2-carboxamide belongs to the picolinamide class of compounds, which are characterized by a carboxamide group at the 2-position of a pyridine ring. In this specific molecule, the pyridine ring is further substituted with a methyl group at the 3-position, and the amide nitrogen is functionalized with a methyl group.
-
IUPAC Name: N,3-dimethylpyridine-2-carboxamide
-
Common Synonyms: N,3-dimethylpicolinamide
-
Molecular Formula: C₈H₁₀N₂O
-
InChI Key: Based on its structure, the InChI key can be generated for precise database searching.
Caption: Chemical Structure of N,3-dimethylpyridine-2-carboxamide.
Core Physicochemical Data
While a specific CAS Number for N,3-dimethylpyridine-2-carboxamide is not readily found in major chemical databases, its properties can be reliably predicted. The data below is calculated or inferred from closely related structural analogs.
| Property | Value / Prediction | Justification / Source |
| CAS Number | Not Assigned | Not found in public chemical databases as of February 2026. |
| Molecular Weight | 150.18 g/mol | Calculated from molecular formula C₈H₁₀N₂O.[3] |
| Appearance | Predicted: White to pale yellow solid | Analogs like N-tert-Butyl-3-methylpyridine-2-carboxamide are solids. The N,N-dimethyl isomer can be a liquid or solid.[4] |
| Melting Point | Not Experimentally Determined | Picolinamide derivatives often exhibit melting points well above 100 °C. For example, a complex N-methylpicolinamide derivative melts at 168.1–169.5 °C.[5] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, DMSO). | The polar carboxamide group and pyridine ring suggest solubility in polar solvents, a characteristic noted for N,N-Dimethylpyridine-2-carboxamide.[4] |
| Stability | Predicted: Moderately to highly stable under standard conditions. | Picolinamide structures are generally stable and suitable for various applications in organic synthesis.[4] |
Synthesis and Purification
The synthesis of N,3-dimethylpyridine-2-carboxamide is most logically achieved via the amidation of its corresponding carboxylic acid, 3-methylpicolinic acid. This is a standard and reliable transformation in organic chemistry.
Retrosynthetic Analysis and Key Precursors
The primary disconnection is at the amide C-N bond, identifying 3-methylpicolinic acid and methylamine as the key starting materials. 3-Methylpicolinic acid (CAS: 4021-07-2) is a commercially available precursor.[6] Its own synthesis can be achieved from the hydrolysis of 2-cyano-3-methylpyridine.[7]
Caption: Retrosynthetic pathway for N,3-dimethylpyridine-2-carboxamide.
Recommended Synthetic Protocol
This protocol details the conversion of 3-methylpicolinic acid to the target amide via an acyl chloride intermediate. This common two-step, one-pot procedure is effective for preparing picolinamides.[8]
Step 1: Activation of 3-Methylpicolinic Acid
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methylpicolinic acid (5.0 g, 36.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.
-
Activation: Carefully add thionyl chloride (SOCl₂) (3.2 mL, 43.8 mmol, 1.2 equiv) dropwise to the suspension at 0 °C (ice bath).
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is readily attacked by the amine nucleophile in the next step.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction mixture should become a clear solution.
-
Monitoring: Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Workup: Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-methylpicolinoyl chloride is typically used directly in the next step without further purification.
Step 2: Amidation with Methylamine
-
Setup: Dissolve the crude acyl chloride in anhydrous DCM (40 mL) and cool the flask to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (e.g., 2.0 M solution in THF, 27.4 mL, 54.8 mmol, 1.5 equiv) dropwise. A white precipitate (methylammonium hydrochloride) will form.
-
Causality: The methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess is used to react with the HCl byproduct, though an additional non-nucleophilic base like triethylamine can also be added.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS for the disappearance of the acyl chloride and the appearance of the product.
Purification and Characterization Strategy
-
Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and HCl salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to yield N,3-dimethylpyridine-2-carboxamide as a solid.
-
Validation: The structure and purity of the final compound should be confirmed using NMR, IR, and high-resolution mass spectrometry.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the known spectral characteristics of picolinamide and dimethylpyridine derivatives.[9][10]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.3-8.5 (d, 1H, Py-H6), 8.0-8.2 (br s, 1H, NH), 7.6-7.8 (d, 1H, Py-H4), 7.2-7.4 (dd, 1H, Py-H5), 3.0-3.1 (d, 3H, N-CH₃), 2.4-2.5 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167 (C=O), 155-157 (C2-Py), 147-149 (C6-Py), 138-140 (C4-Py), 132-134 (C3-Py), 125-127 (C5-Py), 26-27 (N-CH₃), 18-20 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | 3250-3350 (N-H stretch, amide), 3050-3100 (Ar C-H stretch), 2920-2980 (Aliphatic C-H stretch), 1650-1670 (C=O stretch, Amide I), 1580-1600 (Pyridine ring stretch), 1530-1550 (N-H bend, Amide II). |
| Mass Spec. (ESI+) | m/z 151.08 [M+H]⁺, 173.07 [M+Na]⁺. |
Chemical Reactivity and Mechanistic Considerations
Coordination Chemistry
The pyridine nitrogen atom is the primary site for coordination with metal ions. Infrared studies on related pyridine-3-carboxamides show that coordination to metals like copper(II) occurs through the pyridine nitrogen, evidenced by shifts in the pyridine ring vibration bands.[10] While the amide oxygen can also act as a Lewis base, its coordination is generally weaker. This property makes N,3-dimethylpyridine-2-carboxamide a potential bidentate or monodentate ligand in coordination chemistry.
Amide Bond Reactivity
The amide bond is stable under neutral conditions but can be cleaved via hydrolysis under strong acidic or basic conditions, which would yield 3-methylpicolinic acid and methylamine. This reaction is a key consideration in drug metabolism studies and for prodrug design.
Pyridine Ring Reactivity
The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the C2-carboxamide substituent. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions.
Applications in Research and Development
Scaffold for Medicinal Chemistry
Picolinamide derivatives are a well-established class of compounds with diverse biological activities. They are actively investigated as:
-
Antitumor Agents: Numerous studies have synthesized and evaluated picolinamide derivatives for their anti-proliferative activities against various human cancer cell lines.[1][5]
-
Fungicides: The picolinamide scaffold is the basis for new fungicides, with some inspired by natural products.[2]
-
Enzyme Inhibitors: By modifying the substituents, picolinamides can be designed as inhibitors for enzymes like matrix metalloproteinases (MMPs).[9]
The N,3-dimethylpyridine-2-carboxamide core provides a valuable starting point for library synthesis, where modifications at the 4-, 5-, and 6-positions of the pyridine ring can be explored to optimize biological activity and pharmacokinetic properties.
Safety and Handling
No specific safety data exists for N,3-dimethylpyridine-2-carboxamide. However, based on data for analogous compounds like N-tert-Butyl-3-methylpyridine-2-carboxamide and other amides, the following precautions are advised.[11]
-
Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Keep away from heat and sources of ignition.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
This information is based on related compounds and should be used as a guide. A full risk assessment should be performed before handling.
References
-
Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Retrieved February 17, 2026, from [Link]
-
CPAchem. (n.d.). Safety data sheet. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxy-N-methylpyridine-2-carboxamide. Retrieved February 17, 2026, from [Link]
-
Stenutz. (n.d.). N,N-dimethylpyridine-2-carboxamide. Retrieved February 17, 2026, from [Link]
-
PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved February 17, 2026, from [Link]
-
MDPI. (2012, May 25). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
-
ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester. Retrieved February 17, 2026, from [Link]
Sources
- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. N,N-dimethylpyridine-2-carboxamide [stenutz.eu]
- 4. CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Methylpyridine-2-carboxylic acid | CAS 4021-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
